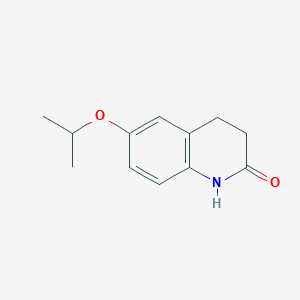

6-Isopropoxy-3,4-dihydroquinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of dihydroquinolinone derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-ones is achieved through a base-promoted condensation reaction involving homophthalic anhydride and 2-(bromomethyl)-benzonitrile . Another paper describes the synthesis of 6,7-dihydro-2H-pyrimido[6,1-a]isoquinolin-4(3H)-ones and their analogs, which are noted for their phosphodiesterase inhibition and antiplatelet aggregation properties . Additionally, the synthesis of 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one is reported, involving steps such as allyl etherification, Claisen rearrangement, and reductive amination . These methods could potentially be adapted or serve as inspiration for the synthesis of the target molecule "6-Isopropoxy-3,4-dihydroquinolin-2(1H)-one."

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of a new derivative of 3,4-dihydro-isoquinolin-1(2H)-one was confirmed by IR and 1H NMR . These techniques are crucial for confirming the identity and purity of the synthesized compounds and would similarly be used to analyze the structure of "6-Isopropoxy-3,4-dihydroquinolin-2(1H)-one."

Chemical Reactions Analysis

The papers describe various chemical reactions that are key to the synthesis of dihydroquinolinone derivatives. These include condensation reactions, etherification, Claisen rearrangement, oxidation, reductive amination, and intramolecular amidation . Additionally, a one-pot synthesis involving a multicomponent reaction followed by a Wittig reaction is reported for the synthesis of 1H-isochromenes and 1,2-dihydroisoquinolines . These reactions highlight the diverse synthetic strategies that can be employed to construct the dihydroquinolinone core and could be relevant for the synthesis of "6-Isopropoxy-3,4-dihydroquinolin-2(1H)-one."

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroquinolinone derivatives are not extensively discussed in the provided papers. However, the biological activities of these compounds, such as phosphodiesterase inhibition, antiplatelet aggregation, and vasodilation, suggest that they have significant pharmacological potential . The paper on the synthesis of 3-amino-4-hydroxyquinolin-2(1H)-one derivatives also mentions antiallergic activity . These properties are important for understanding the potential applications of "6-Isopropoxy-3,4-dihydroquinolin-2(1H)-one" and related compounds in drug development.

Scientific Research Applications

Synthesis and Chemical Properties

6-Isopropoxy-3,4-dihydroquinolin-2(1H)-one serves as a precursor in various synthetic pathways due to its unique chemical structure. For instance, it can be involved in the synthesis of lamellarin U and lamellarin G trimethyl ether through alkylation, demonstrating its utility in complex organic synthesis and highlighting its role in the creation of potentially bioactive compounds. This process allows the introduction of acid-sensitive protecting groups that would otherwise be cleaved under harsh conditions, showcasing the compound's versatility in organic synthesis (Liermann & Opatz, 2008).

Pharmacological Applications

Although specifics on 6-Isopropoxy-3,4-dihydroquinolin-2(1H)-one itself are not directly available, related compounds have shown significant pharmacological potential. For example, derivatives within the 1,4-dihydro-2H-isoquinoline family have been noted for their coronary circulation activity and anti-arrhythmic action, suggesting potential cardiovascular applications. This indicates that structurally similar compounds like 6-Isopropoxy-3,4-dihydroquinolin-2(1H)-one could be explored for similar therapeutic benefits (Wienecke, Fink, & Sagerer, 2005).

Antitumor and Anticancer Research

Research on isoquinoline derivatives has shown promising antitumor and anticancer properties. For instance, certain naphthalimides, a class related to isoquinolines, have undergone Phase I-II clinical trials due to their anticancer activities. This suggests that compounds like 6-Isopropoxy-3,4-dihydroquinolin-2(1H)-one, with structural similarities, might also possess potential as antitumor agents (Mukherjee et al., 2010).

Chemical Sensing and Molecular Recognition

Isoquinoline derivatives have been employed in the development of chemosensors due to their ability to interact with metal ions. This application is significant in environmental monitoring, biochemical assays, and potentially in diagnostic applications. The structure of 6-Isopropoxy-3,4-dihydroquinolin-2(1H)-one may lend itself to such applications, given the adaptability of isoquinoline compounds in sensing technologies (Hazra et al., 2018).

properties

IUPAC Name |

6-propan-2-yloxy-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8(2)15-10-4-5-11-9(7-10)3-6-12(14)13-11/h4-5,7-8H,3,6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYFJAVHORIZIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)NC(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2515852.png)

![Dimethyl 2-({[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonothioyl}amino)terephthalate](/img/structure/B2515859.png)

![6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2515863.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2515867.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methoxybenzamide](/img/structure/B2515869.png)

![dimethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B2515872.png)